2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate
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Overview
Description
2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate is an organic compound that features a carbamate functional group attached to a 2-(trimethylsilyl)ethyl moiety and a 2,2-dimethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate typically involves the reaction of 2-(trimethylsilyl)ethanol with 2,2-dimethoxyethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The general reaction scheme is as follows:
2-(Trimethylsilyl)ethanol+2,2-Dimethoxyethyl isocyanate→2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as fluoride ions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Fluoride ions (e.g., tetra-n-butylammonium fluoride).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-(Trimethylsilyl)ethanol and 2,2-dimethoxyethylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for amines and alcohols, facilitating multi-step synthesis of complex molecules.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Biological Studies: Employed in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate involves the formation of stable intermediates during chemical reactions. The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions and facilitating selective transformations. The carbamate group can be cleaved under specific conditions to release the protected amine or alcohol.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilyl)ethyl carbamate
- 2-(Trimethylsilyl)ethyl (2,2,2-trichloroethyl)carbamate
- 2-(Trimethylsilyl)ethyl (2,2-dimethoxypropyl)carbamate
Uniqueness
2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate is unique due to the presence of both the trimethylsilyl and 2,2-dimethoxyethyl groups, which provide distinct reactivity and stability profiles. This combination allows for selective protection and deprotection strategies in organic synthesis, making it a valuable tool for chemists.
Properties
IUPAC Name |
2-trimethylsilylethyl N-(2,2-dimethoxyethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO4Si/c1-13-9(14-2)8-11-10(12)15-6-7-16(3,4)5/h9H,6-8H2,1-5H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZHFLTUUUYCRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OCC[Si](C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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